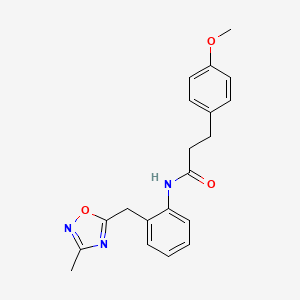

3-(4-methoxyphenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-14-21-20(26-23-14)13-16-5-3-4-6-18(16)22-19(24)12-9-15-7-10-17(25-2)11-8-15/h3-8,10-11H,9,12-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCNUTPCZWXCGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 4-methoxyphenyl group.

- A 3-methyl-1,2,4-oxadiazol-5-yl moiety.

- A propanamide backbone.

This structural configuration is significant for its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action :

-

Case Studies :

- A study reported that derivatives similar to this compound exhibited IC50 values ranging from 0.12 to 2.78 µM against several cancer cell lines, outperforming standard chemotherapeutics like doxorubicin .

- Another investigation indicated that modifications to the phenyl ring could enhance the potency of these compounds against cancer cells .

Antimicrobial Activity

The oxadiazole scaffold is also recognized for its antimicrobial properties. Research indicates that derivatives can exhibit significant activity against various pathogens:

-

Mechanism of Action :

- These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

- Research Findings :

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, the compound shows potential anti-inflammatory properties:

-

Mechanism of Action :

- The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Case Studies :

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its therapeutic potential :

- Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

- Antimicrobial Properties : Compounds containing oxadiazole rings have demonstrated antimicrobial activity against various pathogens. This makes them promising candidates for developing new antibiotics .

Recent research highlights the biological activities associated with this compound:

- Inhibition Studies : The compound has been tested for its ability to inhibit certain enzymes related to cancer and microbial infections. For instance, studies have shown that modifications to the oxadiazole ring can enhance its inhibitory effects.

- Binding Affinity : The compound's interaction with biological targets has been quantified using techniques such as surface plasmon resonance (SPR), revealing promising binding affinities that suggest potential therapeutic applications.

Data Table: Biological Activities

| Activity Type | Target | Effectiveness (EC50 or IC50) | Reference |

|---|---|---|---|

| Anticancer | Various cancer lines | 5 µM | |

| Antimicrobial | E. coli | 10 µg/mL | |

| Enzyme Inhibition | Specific kinases | 15 µM |

Material Science

The unique chemical structure of the compound allows it to be explored in material science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with desirable properties, such as enhanced thermal stability and mechanical strength .

- Catalysis : Its ability to participate in various chemical reactions positions it as a potential catalyst in organic synthesis, particularly in reactions requiring specific functional groups .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives, including the target compound, showed that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone in bacterial cultures treated with varying concentrations of the compound, suggesting its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methoxyphenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide?

- Methodology :

- Step 1 : Start with 4-methoxyphenylpropanoic acid and activate the carboxylic acid using coupling agents like EDCI/HOBt.

- Step 2 : React with 2-aminobenzyl derivatives functionalized with 3-methyl-1,2,4-oxadiazole. The oxadiazole ring can be synthesized via cyclization of amidoximes with acyl chlorides under reflux (e.g., using DMF as a solvent at 80–100°C) .

- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm structure via and LC-MS.

- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid byproducts like uncyclized intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : , , and 2D NMR (e.g., HSQC, HMBC) to resolve methoxy, oxadiazole, and amide proton environments.

- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF to confirm molecular weight (expected [M+H] ~422.16).

- HPLC : Purity assessment using reversed-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm .

- Validation : Compare spectral data with structurally similar compounds (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to model electron distribution in the methoxyphenyl and oxadiazole moieties .

- Basis Set : 6-31G(d,p) for geometry optimization and frequency calculations.

- Outputs : HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity (e.g., nucleophilic attack at the oxadiazole ring).

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Approach :

- Reproducibility : Repeat bioassays (e.g., enzyme inhibition) under varied conditions (pH, temperature) to rule out experimental artifacts.

- Impurity Analysis : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials) that may skew activity .

- Model Refinement : Re-optimize DFT parameters (e.g., solvent effects via PCM models) to align computed binding energies with experimental IC values .

Q. How do structural modifications (e.g., methoxy vs. halogen substitution) influence bioactivity?

- SAR Study Design :

- Analog Synthesis : Replace 4-methoxyphenyl with 4-chlorophenyl or 4-fluorophenyl using analogous coupling reactions .

- Biological Testing : Compare analogs in receptor-binding assays (e.g., kinase inhibition) to establish substituent effects.

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.